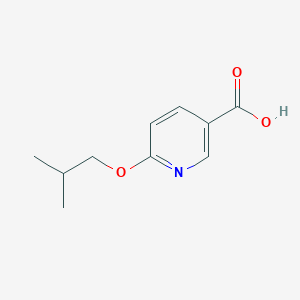

6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Description

The exact mass of the compound 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(2-Methylpropoxy)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methylpropoxy)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUZPKESUQARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016756-23-2 | |

| Record name | 6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Introduction

6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxypyridine-3-carboxylic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted pyridine ring, is a common scaffold in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The carboxylic acid functional group provides a handle for further chemical modifications, making it a versatile building block in drug discovery and development. This guide provides a detailed exploration of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable route to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid relies on a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This strategy involves the displacement of a suitable leaving group, typically a halide, from the 6-position of a pyridine-3-carboxylic acid derivative by an isobutoxide nucleophile.

Mechanistic Considerations

Aromatic rings, like pyridine, are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of the electron-withdrawing nitrogen atom within the pyridine ring, particularly at positions ortho and para to it, creates electron-deficient carbons that are susceptible to nucleophilic substitution.[4] This is a key principle underpinning the feasibility of the SNAr mechanism in this context.[2][4][5] The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[5]

The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Halogens, such as chlorine, are commonly employed as effective leaving groups. The electron-withdrawing character of the carboxylic acid group at the 3-position further activates the ring towards nucleophilic attack, although its effect is less pronounced than substituents at the ortho or para positions relative to the leaving group.

Primary Synthesis Pathway: From 6-Chloronicotinic Acid

The most direct and widely adopted synthesis commences with 6-chloronicotinic acid (6-chloro-pyridine-3-carboxylic acid). This starting material is commercially available or can be synthesized from readily accessible precursors.[6][7]

Workflow Diagram

Caption: Overall workflow for the synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Preparation of Sodium Isobutoxide

The reaction is initiated by preparing the sodium isobutoxide nucleophile in situ.

Protocol:

-

To a stirred solution of anhydrous 2-methylpropan-1-ol (isobutanol), carefully add sodium metal in small portions under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.

-

Continue stirring until all the sodium has dissolved, resulting in a clear solution of sodium isobutoxide in isobutanol.

Causality: The use of a strong base like sodium metal is necessary to deprotonate the relatively weakly acidic isobutanol, thereby generating the potent isobutoxide nucleophile required for the subsequent SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution

This is the core step where the isobutoxy group is introduced onto the pyridine ring.

Protocol:

-

To the freshly prepared solution of sodium isobutoxide, add 6-chloronicotinic acid portion-wise.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

A similar synthesis for a related compound, 6-methoxypyridine-3-carboxylic acid, involves refluxing for an extended period (e.g., 60 hours) to ensure complete conversion.[8]

Causality: Elevated temperatures are typically required to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring and to facilitate the departure of the chloride leaving group.[5]

Step 3: Work-up and Isolation

The final product is isolated and purified from the reaction mixture.

Protocol:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isobutanol under reduced pressure.

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5.[8]

-

The desired product, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic impurities, and dry under vacuum.

Causality: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in the aqueous medium, which allows for its isolation by precipitation and filtration.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Key Role |

| 6-Chloronicotinic Acid | 157.56 | Starting Material |

| Sodium | 22.99 | Base for Nucleophile Generation |

| 2-Methylpropan-1-ol | 74.12 | Reactant and Solvent |

| 6-(2-Methylpropoxy)pyridine-3-carboxylic acid | 195.22 | Final Product |

Note: The yields for this specific synthesis can vary depending on the scale and specific reaction conditions but are generally expected to be in the moderate to good range based on analogous reactions.

Alternative Synthetic Considerations

While the SNAr reaction on 6-chloronicotinic acid is the most direct approach, other strategies can be envisioned, although they may be less efficient or require more steps.

-

Esterification followed by SNAr: One could first protect the carboxylic acid functional group of 6-chloronicotinic acid as an ester (e.g., a methyl or ethyl ester). This ester could then undergo the nucleophilic aromatic substitution with sodium isobutoxide. The final step would be the hydrolysis of the ester back to the carboxylic acid. This multi-step approach might be employed if the free carboxylic acid is found to interfere with the SNAr reaction, though this is generally not the case in this specific transformation.

Alternative Pathway Diagram

Caption: An alternative, multi-step synthesis pathway involving ester protection.

Conclusion

The synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is most effectively achieved through a nucleophilic aromatic substitution reaction on 6-chloronicotinic acid. This method is robust, scalable, and relies on well-understood chemical principles. The key to a successful synthesis lies in the careful preparation of the isobutoxide nucleophile and ensuring sufficient reaction time and temperature to drive the substitution to completion. The straightforward work-up and isolation procedure further contribute to the practicality of this synthetic route for researchers and professionals in drug development.

References

- PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid.

- Khan Academy.

- Lee, C. H., et al. (2002). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.

- Wikipedia.

- YouTube. (2018). 37.

- YouTube. (2019).

- Gore, V. G., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Google Patents. (2014).

- Google Patents. (2017).

- Bawa, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

"6-(2-Methylpropoxy)pyridine-3-carboxylic acid" chemical properties

An In-Depth Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid

Introduction

6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known by its synonym 6-Isobutoxynicotinic acid, is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a member of the nicotinic acid family, it possesses a bifunctional structure, incorporating a carboxylic acid moiety and an ether linkage on a pyridine core. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and a valuable scaffold in the design of novel therapeutic agents.[3] Pyridine carboxylic acid isomers and their derivatives have a rich history in drug development, forming the basis for treatments targeting a wide range of diseases.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

The fundamental identity and behavior of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid are defined by its molecular structure and resulting physicochemical properties. These parameters are critical for its handling, reaction setup, and interpretation of analytical data.

Core Identifiers and Properties

The compound is a solid at room temperature and is characterized by the following key identifiers and properties.[2]

| Property | Value | Source |

| IUPAC Name | 6-(2-methylpropoxy)pyridine-3-carboxylic acid | [2] |

| Synonyms | 6-Isobutoxynicotinic acid | [1][2] |

| CAS Number | 1016756-23-2 | [1][2][5] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5][6][7] |

| Molecular Weight | 195.22 g/mol | [2][5][7] |

| Physical Form | Solid | [2] |

Structural and Computed Data

Structural representations are essential for understanding the molecule's spatial arrangement and electronic characteristics, which dictate its reactivity.

| Descriptor | Value | Source |

| SMILES | CC(C)COC1=NC=C(C=C1)C(=O)O | [6] |

| InChI | InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | [2][6] |

| InChIKey | IGGUZPKESUQARQ-UHFFFAOYSA-N | [2][6] |

| XlogP (Predicted) | 2.0 | [6] |

Part 2: Synthesis and Purification

While numerous methods exist for the synthesis of substituted pyridine carboxylic acids, a highly reliable and common approach for preparing 6-alkoxy derivatives involves a nucleophilic aromatic substitution followed by hydrolysis. This strategy is favored for its high efficiency and the ready availability of starting materials.

Synthetic Workflow

The recommended pathway begins with a 6-halonicotinic acid ester, which undergoes a Williamson ether synthesis with sodium isobutoxide. The resulting ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

Caption: Synthetic workflow for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of the title compound.

Step 1: Synthesis of Methyl 6-(2-methylpropoxy)nicotinate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare sodium isobutoxide by adding sodium metal (1.1 eq.) in small portions to anhydrous isobutanol (10 vol.) under an inert atmosphere (N₂ or Ar). The dissolution of sodium is exothermic and should be controlled with an ice bath. Causality: Anhydrous conditions are crucial to prevent the quenching of the highly reactive sodium metal and the resulting alkoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium isobutoxide solution, add methyl 6-chloronicotinate (1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (approx. 108 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and carefully quench with water. Reduce the volume under vacuum to remove the bulk of the isobutanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

Step 2: Saponification to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid

-

Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol (5 vol.) and 2M aqueous sodium hydroxide (NaOH) solution (2.0 eq.).

-

Reaction: Heat the mixture to 60 °C and stir for 2-3 hours. Monitor the disappearance of the ester spot by TLC.

-

Isolation: After cooling the reaction mixture in an ice bath, carefully acidify to pH 3-4 with 2M hydrochloric acid (HCl). The product will precipitate as a white solid. Causality: The carboxylic acid is soluble in its salt form (carboxylate) under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 3: Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the electron-rich alkoxy-substituted pyridine ring. This allows for selective modifications at either site.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for forming a variety of derivatives, which is a cornerstone of its utility in medicinal chemistry.

-

Amide Bond Formation: The acid can be coupled with various amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) to form nicotinamide derivatives.[8]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or milder conditions like the Steglich esterification provides the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (6-(2-methylpropoxy)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Caption: Key derivatization pathways of the carboxylic acid group.

Reactions of the Pyridine Ring

The pyridine ring is generally electron-deficient. However, the 6-position is substituted with an electron-donating alkoxy group, which activates the ring towards electrophilic aromatic substitution, particularly at the ortho and para positions (C5 and C3, though C3 is blocked). Conversely, the 3-carboxyl group is electron-withdrawing and deactivating. The interplay of these effects dictates the regioselectivity of further substitutions. Enzymatic hydroxylation of similar pyridine carboxylic acids has been shown to occur regioselectively at the C2 position.[9]

Part 4: Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the title compound are summarized below.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[10] |

| C=O stretch (carbonyl) | ~1710 cm⁻¹ (strong) | Typical value for a conjugated carboxylic acid carbonyl group.[10] | |

| C-H stretch (aliphatic) | 2960-2870 cm⁻¹ | Corresponds to the sp³ C-H bonds of the isobutyl group. | |

| ¹H NMR | -COOH | 10-12 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid, signal disappears upon D₂O exchange.[10] |

| Aromatic H (H2, H4, H5) | 7.5-9.0 ppm | Protons on the electron-deficient pyridine ring appear far downfield. Specific shifts and coupling patterns depend on substituent effects. | |

| -O-CH₂- | ~4.3 ppm (doublet) | Methylene protons adjacent to the ether oxygen and coupled to the CH proton. | |

| -CH(CH₃)₂ | ~2.1 ppm (multiplet) | Methine proton of the isobutyl group. | |

| -CH(CH₃)₂ | ~1.0 ppm (doublet) | Six equivalent methyl protons of the isobutyl group. | |

| ¹³C NMR | -COOH | 165-175 ppm | Carbonyl carbon of the carboxylic acid.[10] |

| Aromatic C | 110-165 ppm | Carbons of the pyridine ring, with the carbon bearing the oxygen (C6) being the most downfield. | |

| -O-CH₂- | ~75 ppm | Aliphatic carbon attached to the ether oxygen. | |

| -CH(CH₃)₂ | ~28 ppm | Methine carbon of the isobutyl group. | |

| -CH(CH₃)₂ | ~19 ppm | Methyl carbons of the isobutyl group. |

Part 5: Applications in Research and Development

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is primarily utilized as a sophisticated building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

-

Medicinal Chemistry: The nicotinic acid scaffold is a "privileged structure" in drug discovery.[4] Derivatives are explored for a multitude of therapeutic targets. For example, novel nicotinic acid derivatives have been synthesized and investigated as potent dual anti-inflammatory and anti-hyperglycemic agents.[8] The isobutoxy group can serve to increase lipophilicity, potentially improving pharmacokinetic properties like cell membrane permeability, and can engage in specific hydrophobic interactions within a target protein's binding pocket.

-

Enzyme Inhibitors: Pyridine carboxylic acids are a foundational scaffold for designing potent enzyme inhibitors.[4] The carboxylic acid can act as a key hydrogen bond donor/acceptor or a metal-chelating group, while the substituted pyridine core provides a rigid framework for orienting other pharmacophoric features.

-

Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule offer potential for creating novel materials with tailored electronic or catalytic properties.

Part 6: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[11]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Stability: The compound is generally stable under normal conditions but may be sensitive to moisture.[11]

References

-

PubChemLite. 6-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). Available at: [Link]

-

PubChem. (214C)pyridine-3-carboxylic acid. Available at: [Link]

-

MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available at: [Link]

-

NIH. (2017). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Available at: [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

PubMed Central. (2024). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]

-

PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Available at: [Link]

-

PubMed. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Available at: [Link]

-

PubChem. 6-Methylpyridine-2-carboxylic acid. Available at: [Link]

-

Matrix Fine Chemicals. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIH. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

-

PubChem. 6-Methoxypyridazine-3-carboxylic acid. Available at: [Link]

-

ResearchGate. Synthesis of carboxylic acid 6 Reagents and conditions. Available at: [Link]

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

Khan Academy. Reactivity of carboxylic acid derivatives (video). Available at: [Link]

-

Stenutz. pyridine-3-carboxylic acid. Available at: [Link]

-

Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

-

PubChem. Nicotinic Acid. Available at: [Link]

-

ResearchGate. (2024). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. Available at: [Link]

Sources

- 1. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [amp.chemicalbook.com]

- 2. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [chemicalbook.com]

- 6. PubChemLite - 6-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and experimental considerations for this class of compounds.

Introduction: The Significance of Substituted Pyridine-3-Carboxylic Acids

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a fundamental building block in medicinal chemistry.[1][2] Its derivatives have a rich history in the development of therapeutic agents for a wide range of conditions, including hyperlipidemia, tuberculosis, and cancer.[2] The pyridine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, serves as a versatile scaffold for molecular design.

The introduction of substituents at various positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, alkoxy substitution at the 6-position of the pyridine ring can significantly influence a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the 6-(2-methylpropoxy) derivative, a compound of interest for its potential to modulate biological targets in a specific and predictable manner.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an isobutoxy group at the 6-position.

Caption: 2D structure of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.22 g/mol | - |

| Appearance | White to off-white solid | Based on the appearance of similar nicotinic acid derivatives.[1] |

| Melting Point | 150-160 °C | Inferred from related structures. The parent nicotinic acid has a melting point of 236-239 °C.[1] The introduction of the isobutoxy group is expected to lower the melting point. |

| pKa | ~4.5 - 5.0 | The pKa of the carboxylic acid is expected to be slightly higher than that of nicotinic acid (~4.85) due to the electron-donating nature of the isobutoxy group.[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The isobutoxy group increases lipophilicity compared to nicotinic acid, reducing water solubility.[3] |

| LogP | ~2.0 (Predicted) | The isobutoxy group significantly increases the octanol-water partition coefficient compared to nicotinic acid (LogP ≈ 0.36).[4] |

Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid

A robust and reliable synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid can be achieved through a two-step process starting from the commercially available 6-chloropyridine-3-carboxylic acid. This method, adapted from the synthesis of analogous 6-alkoxypyridine-3-carboxylic acids, involves an initial esterification of the carboxylic acid followed by a nucleophilic aromatic substitution to introduce the isobutoxy group, and concluding with ester hydrolysis.

Caption: Proposed synthetic workflow for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloropyridine-3-carboxylate

-

To a solution of 6-chloropyridine-3-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 6-chloropyridine-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of Ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate

-

To a solution of 2-methylpropan-1-ol (isobutanol, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 volumes), add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of ethyl 6-chloropyridine-3-carboxylate (1 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate.

Step 3: Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid

-

To a solution of ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes), add sodium hydroxide (2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Spectroscopic and Analytical Characterization (Predicted)

The structural confirmation of the synthesized 6-(2-Methylpropoxy)pyridine-3-carboxylic acid would be achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the isobutoxy group. The aromatic protons will appear as distinct multiplets in the downfield region (δ 7.0-9.0 ppm). The protons of the isobutoxy group will present as a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm) and the carbons of the pyridine ring and the isobutoxy substituent.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1730 cm⁻¹. Additionally, C-O stretching bands for the ether linkage and the carboxylic acid will be present in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.[4]

Potential Applications in Drug Discovery and Development

Derivatives of nicotinic acid are known to interact with a variety of biological targets. The introduction of the 6-isobutoxy group can enhance the drug-like properties of the nicotinic acid scaffold.

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes.[2] The specific substitution pattern of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid may confer selectivity and potency for particular enzyme targets.

-

Receptor Modulation: Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A. Modifications to the nicotinic acid core can alter receptor binding affinity and functional activity, leading to the development of novel receptor modulators.

-

Metabolic Stability and Pharmacokinetics: The isobutoxy group can influence the metabolic fate of the molecule by blocking potential sites of metabolism on the pyridine ring. This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.

Conclusion

6-(2-Methylpropoxy)pyridine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate further research and development of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. 6-(2-methylpropoxy)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

- Google Patents. Synthetic method of 6-methyl nicotine.

- Google Patents. Method for the production of 6-hydroxynicotinic acid.

- Google Patents. Nicotinic acid esters and pharmaceutical compositions containing them.

- Google Patents. Process for producing pyridine carboxylic acids.

-

PubChem. (214C)pyridine-3-carboxylic acid. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Google Patents.

-

ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

PubMed Central. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

YouTube. Preparation of Carboxylic Acids, Part 5. [Link]

-

KEGG COMPOUND. C00253. [Link]

-

PubMed. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

A2B Chem. 2-chloro-5-(prop-2-yn-1-yloxy)pyridine. [Link]

- Google Patents. Process for the production of 6-hydroxynicotinic acid.

-

Semantic Scholar. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

- Google Patents. Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

- Google Patents.

- Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Google Patents.

-

MDPI. 6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price. [Link]

-

PubChem. 6-Methoxypyridazine-3-carboxylic acid. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Matrix Fine Chemicals. 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID. [Link]

Sources

An In-Depth Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS 1016756-23-2): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the combination of a reactive carboxylic acid handle for amide bond formation and an isobutoxy group that can influence solubility, metabolic stability, and target engagement of the final molecule. This guide provides a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutics.

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid makes it a valuable building block for creating molecules with tailored properties, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1016756-23-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| IUPAC Name | 6-(2-methylpropoxy)pyridine-3-carboxylic acid | [3] |

| Synonyms | 6-Isobutoxynicotinic acid | [2] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [3] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid involves a nucleophilic aromatic substitution reaction starting from the readily available 6-chloronicotinic acid.

Reaction Scheme

Caption: Synthetic pathway to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Causality of Experimental Choices

The choice of a strong base like sodium hydride (NaH) is critical for the quantitative deprotonation of isobutanol to form the highly nucleophilic sodium isobutoxide. This ensures an efficient displacement of the chloride at the 6-position of the electron-deficient pyridine ring. The reaction is typically performed in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) to prevent quenching of the alkoxide and to facilitate the dissolution of the reactants. Heating under reflux provides the necessary activation energy for the substitution to proceed at a reasonable rate. The final step involves an acidic workup to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

Detailed Step-by-Step Protocol

-

Step 1: Formation of Sodium Isobutoxide. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add isobutanol (1.5 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isobutoxide.

-

Step 2: Nucleophilic Aromatic Substitution. To the freshly prepared sodium isobutoxide solution, add 6-chloronicotinic acid (1.0 equivalent). Heat the resulting mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or HPLC.

-

Step 3: Workup and Isolation. After completion, cool the reaction mixture to room temperature and cautiously quench with water. Acidify the aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. The product will precipitate out of the solution.

-

Step 4: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if required.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutoxy group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and three distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display ten unique carbon signals, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the four carbons of the isobutoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which would be expected to show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[4] The purity is determined by the area percentage of the main peak detected by a UV detector.[4][5]

Typical HPLC Protocol

Caption: A typical workflow for HPLC purity analysis.

Application in Drug Discovery: A Case Study in GABA-A α5 Receptor Modulation

A significant application of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is in the synthesis of selective modulators of the GABAA α5 receptor. These receptors are implicated in cognitive processes, and their modulation is a promising therapeutic strategy for cognitive disorders.

Role as a Key Intermediate

In the development of novel imidazo[1,2-a]pyridine-based GABAA receptor modulators, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid serves as a key precursor.[6] The carboxylic acid functionality is activated and then coupled with an appropriate amine to form an amide bond, which is a central feature of the final drug candidates. The isobutoxy group at the 6-position plays a crucial role in modulating the binding affinity and selectivity for the α5 subunit of the GABAA receptor.

Illustrative Synthetic Application

Caption: General scheme for the use in amide coupling reactions.

The ability to readily synthesize this key intermediate allows for the exploration of a wide range of structural variations in the final compounds, facilitating the optimization of their pharmacological properties.

Conclusion

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with its utility in constructing complex molecular architectures, makes it an indispensable tool for drug discovery and development. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their pursuit of novel therapeutics.

References

-

HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

- Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.

-

ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]

- Google Patents. AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators.

-

European Patent Office. GABA RECEPTOR MODULATORS - EP 0554436 B1. Available from: [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

-

PubMed Central. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Available from: [Link]

-

PubMed Central. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

-

FLORE. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Available from: [Link]

-

MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available from: [Link]

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Available from: [Link]

-

PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]

-

PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Available from: [Link]

-

PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. Available from: [Link]

Sources

- 1. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [chemicalbook.com]

- 2. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [amp.chemicalbook.com]

- 3. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [sigmaaldrich.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators - Google Patents [patents.google.com]

A Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid: Synthesis, Characterization, and Applications

Executive Summary: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, is a substituted pyridine carboxylic acid derivative of significant interest in medicinal chemistry. Its unique structural framework makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, established synthesis protocols, spectroscopic characterization, and key applications in drug discovery, tailored for researchers and professionals in the field.

Introduction and Nomenclature

6-(2-Methylpropoxy)pyridine-3-carboxylic acid belongs to the class of pyridine carboxylic acids, which are heterocyclic compounds that have historically given rise to a plethora of drugs for various diseases.[1] The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 3-position and an isobutoxy group at the 6-position. This substitution pattern imparts specific electronic and steric properties that are leveraged in the design of targeted bioactive molecules.

IUPAC Name: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid[2]

Synonyms: 6-Isobutoxynicotinic acid[3][4]

Key Identifiers:

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and formulation.

Table 1: Physicochemical Properties of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 195.22 g/mol | [3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Physical Form | Solid | [2] |

| XLogP3 (Predicted) | 2.0 | [8] |

| Monoisotopic Mass | 195.08954 Da | [8] |

Safety and Handling:

As with any chemical reagent, proper safety protocols must be observed. The compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, and eye/face protection.[9][11] Use only in a well-ventilated area and avoid breathing dust.[9][10][11]

-

Response: If on skin, wash with plenty of soap and water.[10][11] If in eyes, rinse cautiously with water for several minutes.[10][11] If inhaled, remove the person to fresh air.[10][11]

-

Storage: Store in a well-ventilated, cool, and dry place.[11] Keep the container tightly closed.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

-

Synthesis and Manufacturing

The most common and efficient synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid involves a two-step process starting from 6-chloronicotinic acid. This method leverages a nucleophilic aromatic substitution (SNAr) reaction.

Overall Reaction Scheme:

Step 1: Esterification of 6-chloronicotinic acid. Step 2: Williamson Ether Synthesis with isobutanol, followed by saponification.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-chloronicotinate

-

To a solution of 6-chloronicotinic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting crude solid, methyl 6-chloronicotinate, can be used in the next step without further purification.

Causality: The esterification step is crucial to protect the carboxylic acid group, preventing it from interfering with the subsequent base-mediated ether synthesis. Thionyl chloride converts methanol to methyl chlorosulfite, which is a highly efficient esterification agent.

Step 2: Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid

-

Prepare sodium isobutoxide by adding sodium metal (1.1 equiv.) to anhydrous isobutanol under an inert atmosphere (e.g., Nitrogen or Argon) and heating gently until all the sodium has dissolved.

-

To this solution, add the crude methyl 6-chloronicotinate (1 equiv.) from Step 1.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

Once the substitution is complete, add an aqueous solution of sodium hydroxide (2-3 equiv.) to the reaction mixture.

-

Continue to reflux for an additional 2-4 hours to facilitate the saponification of the methyl ester.

-

Cool the mixture to room temperature and remove the excess isobutanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of ~4-5 using a suitable acid (e.g., 1M HCl).

-

The product will precipitate out of the solution as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Causality: Sodium isobutoxide is a strong nucleophile required to displace the chloride on the electron-deficient pyridine ring. The subsequent saponification (hydrolysis) of the ester group under basic conditions regenerates the carboxylic acid, yielding the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic methods.[12]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (in ppm, referenced to a standard like TMS) are:

-

A singlet for the carboxylic acid proton (~12-13 ppm, broad).[13]

-

Signals for the pyridine ring protons in the aromatic region (~7.5-9.0 ppm).

-

A doublet for the two -CH₂- protons of the isobutoxy group.

-

A multiplet for the -CH- proton of the isobutoxy group.

-

A doublet for the six equivalent -CH₃ protons of the isobutoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom.

-

The carboxyl carbon will appear significantly downfield (~165-185 ppm).[13]

-

Carbons of the pyridine ring will be in the aromatic region (~110-160 ppm).

-

Carbons of the isobutoxy group will be in the aliphatic region (~20-75 ppm).

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

A very broad O-H stretch from the carboxylic acid will be present from ~2500-3300 cm⁻¹.[13]

-

A strong C=O stretch from the carboxylic acid will be observed around 1710-1760 cm⁻¹.[13]

-

C-O stretching bands for the ether linkage will also be present.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acids are vital scaffolds in drug discovery.[1][14] They serve as versatile intermediates for creating more complex molecules with desired pharmacological profiles.[15] 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, specifically, is utilized as a key building block in the synthesis of inhibitors for various biological targets. Its structure allows for the introduction of diverse functionalities through modification of the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR).

The isobutoxy group at the 6-position provides a lipophilic moiety that can enhance membrane permeability and influence binding interactions within target proteins. The carboxylic acid at the 3-position serves as a handle for amide bond formation, esterification, or other coupling reactions, allowing the molecule to be linked to other pharmacophores.[15] This compound is a valuable precursor for developing drugs targeting enzymes or receptors where a substituted nicotinic acid framework is beneficial.[16][17]

Logical Role as a Key Intermediate

Caption: Role of the title compound as a versatile chemical intermediate.

Conclusion

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is a well-defined chemical entity with significant utility for the drug discovery and development community. Its straightforward synthesis from commercially available starting materials, combined with its versatile chemical handles, makes it an attractive building block for constructing libraries of novel compounds. The physicochemical and spectroscopic data provided herein serve as a reliable reference for its synthesis, purification, and characterization, empowering researchers to effectively incorporate this valuable intermediate into their discovery programs.

References

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available from: [Link].

-

PubChemLite. 6-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). Available from: [Link].

-

PubChem. 6-(1-Methylpropoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 843-851. Available from: [Link].

-

Metasci. Safety Data Sheet 6-Hydroxynicotinic acid. Available from: [Link].

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

-

PubChem. (214C)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: Isonicotinic acid. Available from: [Link].

-

Kumar, A., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PLoS ONE, 18(10), e0292634. Available from: [Link].

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(15-16), 1279-1292. Available from: [Link].

-

PubChem. 6-Chloronicotinic acid. National Center for Biotechnology Information. Available from: [Link].

-

Al-dujaili, L. H., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56, 1028–1037. Available from: [Link].

-

Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available from: [Link].

-

Puckowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available from: [Link].

-

PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

-

CAS Common Chemistry. 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Available from: [Link].

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [sigmaaldrich.com]

- 3. 1016756-23-2|6-Isobutoxynicotinic acid|BLD Pharm [bldpharm.com]

- 4. 6-(2-methylpropoxy)pyridine-3-carboxylic acid | 1016756-23-2 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 6-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 15. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyridine-3-Carboxylic Acid Scaffold in Medicinal Chemistry

The pyridine-3-carboxylic acid nucleus, commonly known as nicotinic acid or niacin, is a cornerstone in the development of therapeutic agents. Its derivatives have given rise to a multitude of drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and Alzheimer's disease.[1] The versatility of the pyridine ring, with its capacity for substitution at various positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This structural flexibility, combined with the ability of the carboxylic acid group to interact with biological targets, makes pyridine-3-carboxylic acid derivatives a fertile ground for drug discovery. This guide will delve into the predicted biological activity of a specific derivative, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, based on the established pharmacology of related compounds. While direct experimental data for this molecule is not yet available in public literature, a comprehensive analysis of structure-activity relationships (SAR) within this chemical class allows for informed predictions of its potential therapeutic applications.

Predicted Biological Activities of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid

Based on the extensive research into nicotinic acid derivatives, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is predicted to exhibit several key biological activities, primarily centered around enzyme inhibition.

Enzyme Inhibition: A Primary Mode of Action

Pyridine carboxylic acid derivatives are well-documented as potent enzyme inhibitors, targeting a diverse range of enzymes including urease, synthase, tyrosinase, and various kinases.[2] The nitrogen atom in the pyridine ring and the carboxylic acid group are key pharmacophoric features that can participate in crucial interactions within an enzyme's active site, such as hydrogen bonding and coordination with metal ions.

The introduction of a 6-(2-Methylpropoxy) group is anticipated to enhance the lipophilicity of the parent nicotinic acid structure. This increased lipophilicity can facilitate passage through cellular membranes, potentially leading to improved intracellular target engagement. Furthermore, the branched isobutoxy group may provide steric hindrance or favorable hydrophobic interactions within the binding pocket of specific enzymes, contributing to selectivity and potency.

One promising area of investigation is its potential as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds.[3][4] Elevated levels of NNMT have been implicated in various metabolic diseases and cancers. The core nicotinic acid structure of our target compound makes it a prime candidate for interaction with the NNMT active site.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, a systematic experimental approach is necessary. The following protocols provide a framework for the synthesis and biological screening of this compound.

Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid

While a specific protocol for the title compound is not published, a general method for the synthesis of 6-alkoxypyridine-3-carboxylic acids can be adapted. The following is a representative procedure based on the synthesis of 6-methoxypyridine-3-carboxylic acid:

Step 1: Nucleophilic Aromatic Substitution

-

To a suspension of 6-chloropyridine-3-carboxylic acid in a suitable solvent such as isobutanol, add a strong base like sodium isobutoxide.

-

Heat the reaction mixture under reflux for an extended period (e.g., 48-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify to a pH of approximately 5 using a suitable acid (e.g., hydrochloric acid).

-

The resulting precipitate, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, is then collected by filtration, washed with water, and dried.

Screening for Enzyme Inhibitory Activity

A general workflow for screening the inhibitory potential of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid against a target enzyme is outlined below.

Caption: A generalized workflow for screening the enzyme inhibitory activity of a novel compound.

Protocol: Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits.[2][5]

-

Reagent Preparation : Prepare solutions of NNMT enzyme, S-adenosylmethionine (SAM) as the methyl donor, and nicotinamide as the substrate in the provided assay buffer. Prepare a stock solution of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup : In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor control.

-

Enzyme Reaction : Add the NNMT enzyme and SAM to all wells and incubate to allow for inhibitor binding. Initiate the reaction by adding nicotinamide.

-

Detection : The reaction produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. A thiol-detecting probe is added, which fluoresces upon binding to the free thiol group of homocysteine.

-

Data Analysis : Measure the fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of NNMT. Calculate the IC50 value to determine the potency of the inhibitor.

Evaluation of Anti-Inflammatory and Anti-Hyperglycemic Potential

Given the known activities of other nicotinic acid derivatives, it is prudent to screen 6-(2-Methylpropoxy)pyridine-3-carboxylic acid for anti-inflammatory and anti-hyperglycemic effects.

Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6]

-

Reaction Mixture : Prepare reaction mixtures containing a solution of bovine serum albumin (BSA) and various concentrations of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

-

Incubation : Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement : After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Analysis : A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation. Calculate the percentage of inhibition.

Protocol: α-Amylase Inhibition Assay for Anti-Hyperglycemic Activity

This assay determines the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[7][8]

-

Pre-incubation : Incubate a solution of α-amylase with various concentrations of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. Acarbose can be used as a positive control.

-

Reaction Initiation : Add a starch solution to the pre-incubated mixtures to start the enzymatic reaction.

-

Reaction Termination : After a defined incubation period, stop the reaction by adding a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNSA).

-

Color Development : Heat the samples to allow the DNSA to react with the reducing sugars produced by the enzymatic activity.

-

Measurement : Measure the absorbance of the resulting colored solution.

-

Analysis : A decrease in absorbance in the presence of the test compound indicates inhibition of α-amylase. Calculate the percentage of inhibition and the IC50 value.

Structure-Activity Relationship (SAR) and Rationale for Predicted Activity

The biological activity of pyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

Caption: Structure-Activity Relationship (SAR) of 6-substituted pyridine-3-carboxylic acids.

The presence of an alkoxy group at the 6-position, as in our target molecule, has been shown to be favorable for certain biological activities. For instance, in a series of nicotinic acid derivatives evaluated for carbonic anhydrase inhibition, a hydrophobic substituent at the 6-position enhanced the activity. The 6-(2-Methylpropoxy) group in our compound of interest is a moderately bulky and hydrophobic substituent. This feature is predicted to:

-

Enhance Membrane Permeability : The increased lipophilicity imparted by the isobutoxy group should improve the compound's ability to cross cell membranes and reach intracellular targets.

-

Improve Target Binding : The hydrophobic nature of the substituent can lead to favorable van der Waals interactions within the hydrophobic pockets of enzyme active sites. The branched nature of the isobutyl group may also contribute to a more specific and tighter binding to certain targets over others, thus improving selectivity.

-

Modulate Physicochemical Properties : The substitution will alter the electronic properties of the pyridine ring, which can influence the pKa of the carboxylic acid and the overall reactivity of the molecule.

Quantitative Data from Related Compounds

To provide context for the potential potency of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, the following table summarizes the IC50 values of some related nicotinic acid derivatives against various biological targets.

| Compound/Derivative | Target | IC50 Value | Reference |

| Nicotinamide Analog | ALKBH2 | 0.031 µM | [5] |

| Nicotinic Acid Derivatives | α-Amylase | 1.324 - 1.516 µg/mL | [9] |

| Nicotinic Acid Derivatives | Anti-inflammatory (RBC hemolysis) | 14.06 - 85.56 µM | [9] |

| Quinolinium Analog | NNMT | ~1 µM | [3] |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is currently lacking, a thorough analysis of the structure-activity relationships of related pyridine-3-carboxylic acid derivatives strongly suggests its potential as a bioactive molecule, particularly as an enzyme inhibitor. The presence of the 6-(2-Methylpropoxy) group is predicted to enhance its pharmacokinetic properties and modulate its interaction with biological targets.

This technical guide provides a roadmap for the synthesis and biological evaluation of this promising compound. The detailed experimental protocols for enzyme inhibition, anti-inflammatory, and anti-hyperglycemic assays offer a clear path forward for researchers to investigate and validate these predicted activities. Further studies, including in silico modeling and a broader screening against a panel of enzymes and cellular models, are warranted to fully elucidate the therapeutic potential of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

References

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC - PubMed Central. [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). ResearchGate. [Link]

-

Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed. [Link]

-

Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (2004). ResearchGate. [Link]

-

In vitro α-amylase and α-glucosidase inhibitory assay. (2019). Protocols.io. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]

-

Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). ResearchGate. [Link]

-

Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. (1996). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). PMC - NIH. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2022). MDPI. [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]

-

The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. (2015). ResearchGate. [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. [Link]

-